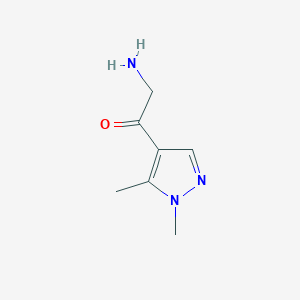
2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are interesting compounds due to their structural properties, including tautomerism, which can influence their reactivity and biological activities .
Vorbereitungsmethoden
The synthesis of 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate aminating agent under controlled conditions. One common method involves the use of hydrazine derivatives, which react with the pyrazole ring to form the desired compound . Industrial production methods may involve multi-step synthesis processes, including cyclization and condensation reactions, to achieve high yields and purity .
Analyse Chemischer Reaktionen
2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole core but have different substituents, leading to variations in their chemical and biological properties.
Hydrazine-coupled pyrazoles: These derivatives exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities, highlighting the versatility of the pyrazole scaffold.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their potential as CDK2 inhibitors, demonstrating the broad applicability of pyrazole-based compounds in medicinal chemistry.
Eigenschaften
Molekularformel |
C7H11N3O |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
2-amino-1-(1,5-dimethylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-5-6(7(11)3-8)4-9-10(5)2/h4H,3,8H2,1-2H3 |
InChI-Schlüssel |
GKPQIITUBLCMQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1C)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



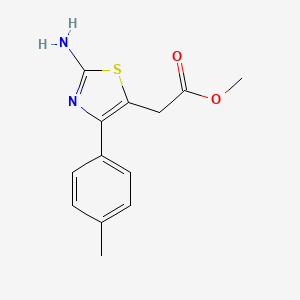

![Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride](/img/structure/B13519964.png)

![3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B13519981.png)

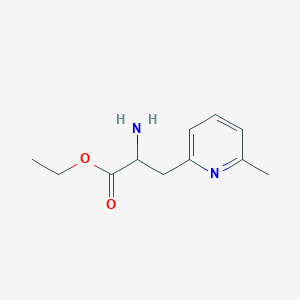
![[(3-Aminopropoxy)methyl]trimethylsilane](/img/structure/B13520000.png)
![2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane](/img/structure/B13520001.png)

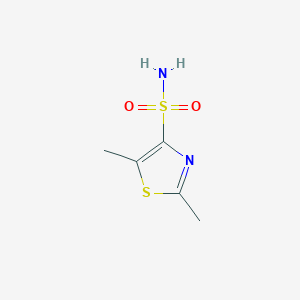
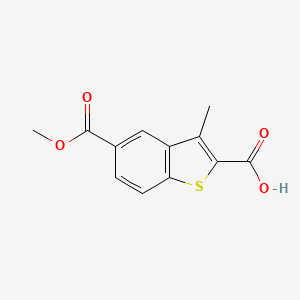
![1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanaminehydrochloride](/img/structure/B13520013.png)
